molecular formula C7H3Cl2F3 B1583884 2,5-Dichlorobenzotrifluoride CAS No. 320-50-3

2,5-Dichlorobenzotrifluoride

Cat. No. B1583884
Key on ui cas rn: 320-50-3
M. Wt: 215 g/mol
InChI Key: DYBYUWVMLBBEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04259510

Procedure details

To a 300 ml, 3-necked flask fitted with a stirrer, condenser, thermometer and drying tube is added dimethylsulfoxide (100 ml), tert-butanol (20 ml), powdered potassium hydroxide (KOH) pellets (85%, 30 g) and 2,5-dichlorobenzotrifluoride (21.5 g, 0.10 mole). The reaction mixture is warmed to 71°-73° C. for 60 hours, then additional KOH (10 g) is added and heating is continued at 73°-75° C. for 24 hours. The reaction mixture is cooled and the solvent partially removed by distillation at 0.9 mm, bp 55° C.). The cooled pot residue is then poured into ice water (1000 g) which had been preacidified to pH 1 with conc. HCl (50 ml). The aqueous mixture is extracted with carbon tetrachloride (CCl4), the CCl4 layer decanted and dried and the solvent removed under vacuum to afford 10.8 g of 4-chloro-2-trifluoromethylphenol, which is sublimed to afford pure product, mp 81°-81.5° C. Elemental Anal. Calcd for C7H4ClF3O: C, 42.75; H, 2.06; Cl, 18.04: Found: C, 42.54; H, 2.36; Cl, 18.16. ##STR14##
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.[OH-:5].[K+].Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[C:15]([F:18])([F:17])[F:16]>C(O)(C)(C)C>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([OH:5])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 ml, 3-necked flask fitted with a stirrer, condenser
CUSTOM
Type
CUSTOM
Details
thermometer and drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to 71°-73° C. for 60 hours
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent partially removed by distillation at 0.9 mm, bp 55° C.)
ADDITION
Type
ADDITION
Details
The cooled pot residue is then poured into ice water (1000 g) which
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with carbon tetrachloride (CCl4)
CUSTOM
Type
CUSTOM
Details
the CCl4 layer decanted
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.